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N-stearoyl phenylalanine -

N-stearoyl phenylalanine

Catalog Number: EVT-481943
CAS Number:
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Stearoyl phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Thus, N-stearoyl phenylalanine is considered to be a fatty amide lipid molecule. N-Stearoyl phenylalanine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Source and Classification

N-stearoyl phenylalanine can be derived from natural sources through biosynthetic pathways involving the acylation of phenylalanine. It is classified as an N-acyl aromatic amino acid, a subclass of fatty acid amides that are not widely recognized but are known to play significant roles in biological systems. The classification can be summarized as follows:

  • Type: Fatty Acid Amide
  • Sub-type: N-acylated Aromatic Amino Acid
  • Source: Biogenic synthesis from phenylalanine and stearic acid
Synthesis Analysis

The synthesis of N-stearoyl phenylalanine typically involves coupling stearic acid with the α-amino group of phenylalanine. Several methods can be employed for this synthesis:

  1. Direct Acylation: This method involves treating phenylalanine with stearic acid in the presence of coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. Reaction conditions such as temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time can significantly affect yield and purity.
  2. Enzymatic Synthesis: Enzymatic methods may utilize specific acyltransferases that catalyze the transfer of the stearoyl group to phenylalanine under mild conditions, potentially leading to higher specificity and reduced by-products.
  3. Solid-phase Synthesis: This technique involves anchoring phenylalanine on a solid support and sequentially adding stearic acid, allowing for easier purification of the final product.

These methods require careful optimization to achieve high yields and purity levels, with parameters such as pH, temperature, and reaction time being critical for successful synthesis.

Molecular Structure Analysis

N-stearoyl phenylalanine has a distinct molecular structure characterized by its long hydrocarbon chain from stearic acid linked to the aromatic ring of phenylalanine. The molecular formula is C25H41NC_{25}H_{41}N with a molecular weight of approximately 373.62 g/mol.

  • Structure Details:
    • Amide Bond: The linkage between the carboxylic acid group of stearic acid and the amino group of phenylalanine forms an amide bond.
    • Hydrophobic Tail: The long hydrophobic tail contributes to its lipid-like properties.
    • Aromatic Ring: The presence of the aromatic ring provides potential interactions with other biomolecules.
Chemical Reactions Analysis

N-stearoyl phenylalanine can participate in various chemical reactions typical for fatty acids and amino acids:

  1. Hydrolysis: Under acidic or basic conditions, N-stearoyl phenylalanine can hydrolyze back into stearic acid and phenylalanine.
  2. Transamidation: The amide bond can undergo transamidation reactions where different amines replace the phenylalanine moiety.
  3. Oxidation: The long carbon chain may be subject to oxidation reactions, particularly at unsaturated sites if present.

These reactions can be influenced by environmental factors such as pH, temperature, and presence of catalysts.

Mechanism of Action

The mechanism of action for N-stearoyl phenylalanine is not fully elucidated but is believed to involve interactions with cellular membranes due to its amphiphilic nature (having both hydrophilic and hydrophobic parts). It may modulate membrane fluidity or interact with proteins involved in signaling pathways.

  • Potential Biological Roles:
    • Modulation of receptor activity
    • Influence on lipid metabolism
    • Possible role in taste enhancement as suggested by sensory evaluations involving related compounds
Physical and Chemical Properties Analysis

N-stearoyl phenylalanine exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Melting Point: The melting point is influenced by the length of the fatty acid chain; typically, longer chains result in higher melting points.
  • Stability: The compound is stable under neutral pH but may degrade under extreme pH or high temperatures.
Applications

N-stearoyl phenylalanine has several potential applications across various fields:

  1. Food Science: It may enhance flavor profiles due to its interaction with taste receptors.
  2. Pharmaceuticals: Potential use as a drug delivery agent or excipient due to its lipid-like properties.
  3. Biotechnology: Its role in cellular signaling could be explored for therapeutic applications.

Research into N-stearoyl phenylalanine continues to expand our understanding of its biological significance and potential uses in various scientific domains. Further studies are needed to fully characterize its mechanisms and applications in health and nutrition contexts.

Properties

Product Name

N-stearoyl phenylalanine

IUPAC Name

(2S)-2-(octadecanoylamino)-3-phenylpropanoic acid

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m0/s1

InChI Key

PHZQULSGYVCYNC-VWLOTQADSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

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